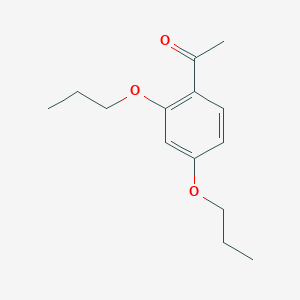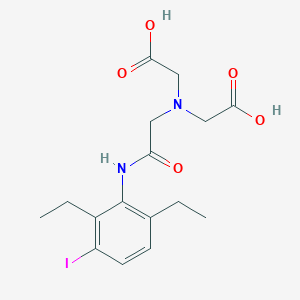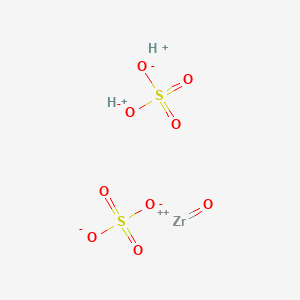
Nicotinamide arabinoside adenine dinucleotide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinamide arabinoside adenine dinucleotide (NAAD) is a coenzyme that plays a crucial role in various metabolic processes in the human body. It is a derivative of nicotinamide adenine dinucleotide (NAD) and is involved in redox reactions that take place in the mitochondria. NAAD is synthesized through a complex enzymatic reaction that involves several enzymes and substrates.
Aplicaciones Científicas De Investigación
NAD+ in Health and Disease
Nicotinamide adenine dinucleotide (NAD+) plays a dual role as a coenzyme and a substrate for various enzymes, impacting health and disease. It is protective in neurodegenerative conditions and Candida glabrata infection, and can extend lifespan in model systems, suggesting potential therapeutic applications to boost NAD+ for health benefits (Belenky, Bogan, & Brenner, 2007).
NAD+ in Metabolic and Cardiovascular Diseases
The sirtuin family of NAD+-dependent deacylases (SIRT1–7) is linked to metabolic and cardiovascular health. SIRT1 and SIRT3, in particular, protect against various conditions like metabolic syndrome and ischemia-reperfusion injury. Boosting NAD+ levels has shown potential in treating age-related cardiovascular and metabolic diseases (Kane & Sinclair, 2018).
NAD+ and Aging
NAD+ levels decline with age, affecting nuclear and mitochondrial functions, which contribute to age-associated pathologies. Supplementing NAD+ precursors can ameliorate these defects, offering a potential anti-aging intervention (Imai & Guarente, 2014).
NAD+ and Longevity
NAD+ influences longevity and transcriptional silencing through the regulation of the Sir2p family, NAD+-dependent deacetylases. Changes in NAD+ levels and the NAD+:NADH ratio are linked to many human diseases, suggesting a role for the Sir2p family in these conditions (Lin & Guarente, 2003).
NAD+ in Neurodegeneration
NAD+ is critical for reactions driving reduction-oxidation reactions and serves as a cosubstrate for enzymes like sirtuins and poly(ADP-ribose) polymerases. Modulating NAD+ usage or production can prolong health span and life span, especially in neurodegenerative diseases (Verdin, 2015).
NAD+ Metabolism as a Drug Target
Enzymes involved in NAD+ metabolism are attractive targets for drug discovery in a variety of human diseases, including cancer and neurodegeneration. This highlights the importance of NAD+ in cellular processes and its potential in therapeutic interventions (Khan, Forouhar, Tao, & Tong, 2007).
NAD+ in Clinical Studies
Clinical studies are underway to test the efficacy of NAD+ precursors and sirtuin activators in improving health in cardiovascular and metabolic diseases. These trials are crucial for understanding NAD+'s role in human physiology and potential therapeutic applications (Tsubota, 2016).
NAD+ in Cancer Cell Metabolism
NAD+ plays a key role in cellular bioenergetics and is involved in disease, serving as a target for therapeutic intervention. Studies on NAD+ metabolism in cancer cells can provide insights into potential treatments (Tolstikov, Nikolayev, Dong, Zhao, & Kuo, 2014).
NAD+ Supplementation in Aging
Supplementation with nicotinamide riboside, a NAD+ precursor, in aged humans has shown to increase the muscle NAD+ metabolome and induce anti-inflammatory effects, highlighting its potential therapeutic role in aging (Elhassan et al., 2019).
Analogues of NAD+
Studies have identified analogues of NAD+ in mammalian cells, expanding the understanding of its biochemical diversity and potential applications in research and therapy (Wheeler & Bowdon, 1966).
Propiedades
Número CAS |
108646-17-9 |
|---|---|
Nombre del producto |
Nicotinamide arabinoside adenine dinucleotide |
Fórmula molecular |
C21H27N7O14P2 |
Peso molecular |
663.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-30,32H,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15+,16-,20+,21-/m1/s1 |
Clave InChI |
VOXRVZMOBSLKFE-DUYCQTTQSA-N |
SMILES isomérico |
C1=CC(=C[N+](=C1)[C@@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N |
Otros números CAS |
108646-17-9 |
Sinónimos |
alpha-NAAD beta-NAAD nicotinamide arabinoside adenine dinucleotide nicotinamide arabinoside adenine dinucleotide, (beta)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



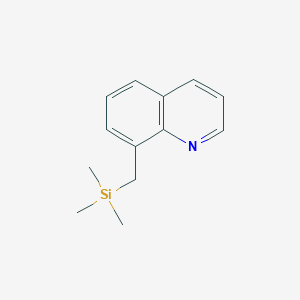
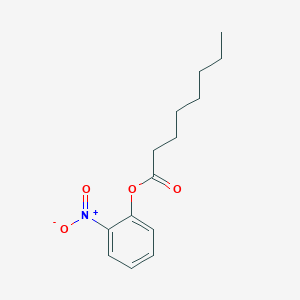

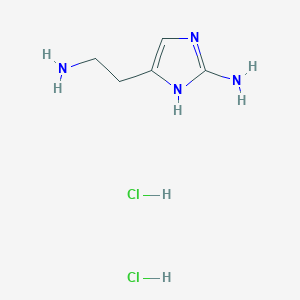
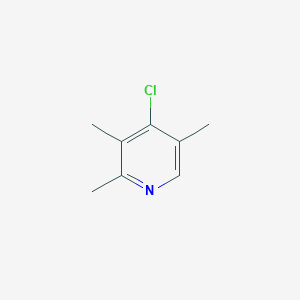
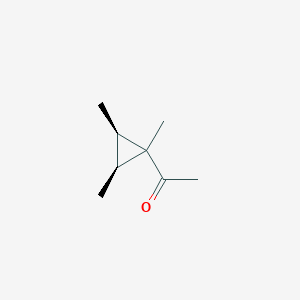
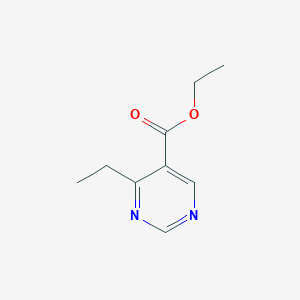
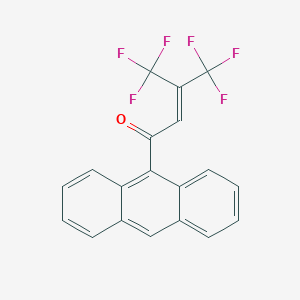
![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)
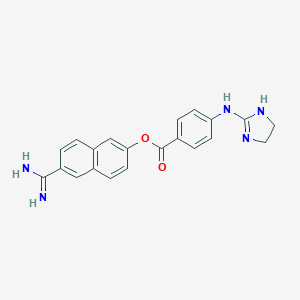
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)
